1-(2-(4-溴苯基)-1,3-噻唑-5-基)乙醇

描述

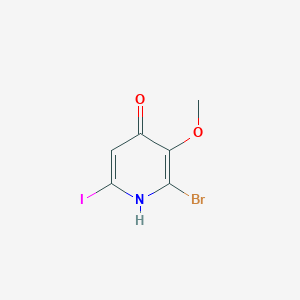

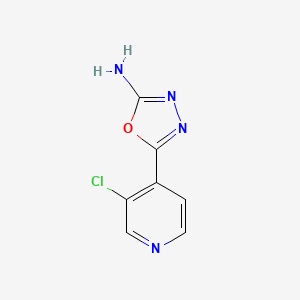

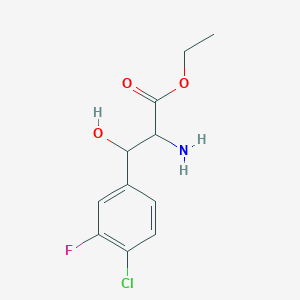

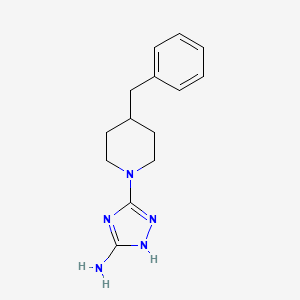

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is an organic compound that features a thiazole ring substituted with a 4-bromophenyl group and an ethan-1-ol moiety

科学研究应用

药理学:抗肿瘤和细胞毒剂开发

噻唑衍生物,包括所述化合物,已被研究作为抗肿瘤和细胞毒剂的潜力 . 研究表明,某些噻唑化合物对人类肿瘤细胞系表现出显著的细胞毒性,使其成为开发新型癌症疗法的有希望的候选者 .

医学:抗菌和抗病毒药物合成

噻唑环是许多生物活性化合物中常见的结构,例如抗菌和抗病毒药物 . 与噻唑连接的溴苯基可能增强这些特性,从而合成出能够有效对抗耐药菌株和病毒的新药 .

农业:杀菌剂和杀虫剂中间体

在农业领域,该化合物是合成杀菌剂和杀虫剂的关键中间体 . 它在广谱杀菌剂开发中的作用,这些杀菌剂用于治疗香蕉和桃树病害,突出了其在作物保护和产量提高策略中的重要性 .

材料科学:感光剂和硫化促进剂

噻唑衍生物在材料科学中被用作感光剂和硫化促进剂 . 该化合物的结构特性可能有助于这些应用的效率,特别是在增强材料的感光度或加速硫化过程方面 .

环境科学:杀生物剂和化学反应加速剂

该化合物的母体物质噻唑用于生产杀生物剂和化学反应加速剂 . 这些应用对于环境管理至关重要,特别是在控制有害生物和以更有效的方式促进各种化学过程方面 .

生物化学:酶抑制和神经递质合成

在生物化学中,噻唑类化合物已知会影响酶活性,并影响神经递质的合成 . 可以探索该特定化合物对酶促反应的潜在影响及其在神经递质合成中的作用,神经递质对于神经系统功能至关重要 .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would need to be investigated further for this specific compound.

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects of this compound would need further investigation.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Alcohol Functionalization: The ethan-1-ol group can be introduced through a Grignard reaction or reduction of a corresponding ketone.

Industrial Production Methods: Industrial production may involve optimizing these steps for higher yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques like recrystallization or chromatography.

化学反应分析

Types of Reactions: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom or to convert the thiazole ring to a more saturated form.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Sodium methoxide (NaOCH₃

属性

IUPAC Name |

1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWYWMJSHXIUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)